Home > Products > Screening Compounds P43060 > mDPR-Val-Cit-PAB-MMAE
mDPR-Val-Cit-PAB-MMAE -

mDPR-Val-Cit-PAB-MMAE

Catalog Number: EVT-253435
CAS Number:
Molecular Formula: C65H100N12O15
Molecular Weight: 1289.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
mDPR-Val-Cit-PAB-MMAE consists the ADCs linker (mDPR-Val-Cit-PAB) and potent tubulin inhibitor (MMAE), mDPR-Val-Cit-PAB-MMAE is an antibody drug conjugate.
Overview

mDPR-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound consists of a linker that connects a cytotoxic agent, monomethyl auristatin E (MMAE), to an antibody, allowing for targeted delivery of the drug to cancer cells. The structure incorporates a cleavable linker, which is crucial for releasing the active drug once inside the target cells.

Source and Classification

The chemical structure of mDPR-Val-Cit-PAB-MMAE is classified under drug-linker conjugates, specifically designed for use in ADC formulations. It is characterized by its ability to selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity. The compound's CAS number is 1491152-26-1, and it has been extensively studied for its potential in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of mDPR-Val-Cit-PAB-MMAE involves several sophisticated chemical techniques:

  1. Solid-Phase Peptide Synthesis (SPPS): This method is commonly used to assemble the peptide components of the linker. It allows for precise control over the sequence and composition of peptides.
  2. Michael Addition Reaction: This reaction facilitates the conjugation of MMAE to the mDPR-Val-Cit-PAB linker. The reaction typically occurs between a nucleophile (in this case, a thiol group from MMAE) and an electrophile (the maleimide group in the linker) .
  3. Purification Techniques: After synthesis, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels suitable for research applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of mDPR-Val-Cit-PAB-MMAE is C65H100N12O15C_{65}H_{100}N_{12}O_{15}, with a molecular weight of approximately 1289.56 g/mol . The compound features a complex structure that includes:

  • Valine and Citrulline Residues: These amino acids are part of the cleavable linker that allows for selective release of MMAE inside target cells.
  • PAB Group: Para-aminobenzylcarbamate serves as a key component in stabilizing the linker-drug conjugate.
  • MMAE Component: This potent cytotoxic agent inhibits tubulin polymerization, leading to cell death.
Chemical Reactions Analysis

Reactions and Technical Details

mDPR-Val-Cit-PAB-MMAE undergoes specific chemical reactions that are crucial for its functionality:

  1. Cleavage Reaction: The linker is designed to be cleaved by lysosomal enzymes such as cathepsin B, which are often overexpressed in cancer cells. This cleavage releases MMAE in its active form, allowing it to exert its cytotoxic effects .
  2. Conjugation Reactions: The initial formation of the drug-linker conjugate involves Michael addition, where the thiol group from MMAE reacts with the maleimide group on the linker .

These reactions are pivotal for ensuring that MMAE is released only within targeted cancer cells, thereby enhancing therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action for mDPR-Val-Cit-PAB-MMAE involves several steps:

  1. Targeting: The antibody portion of an ADC binds specifically to antigens expressed on cancer cell surfaces.
  2. Internalization: Upon binding, the ADC is internalized into the cancer cell via endocytosis.
  3. Linker Cleavage: Once inside the lysosome, cathepsin B cleaves the Val-Cit bond in the linker, releasing MMAE.
  4. Cytotoxic Action: Released MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis .

This targeted delivery system significantly reduces off-target effects commonly associated with conventional chemotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

mDPR-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1289.56 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation conditions.
  • Stability: The compound demonstrates stability in human plasma but is designed for rapid hydrolysis by lysosomal enzymes .

These properties contribute to its effectiveness as a therapeutic agent in ADC formulations.

Applications

Scientific Uses

mDPR-Val-Cit-PAB-MMAE is primarily used in research settings focused on developing effective ADCs for cancer treatment. Its applications include:

  • Antibody-Drug Conjugate Development: As a crucial component in ADC formulations aimed at delivering cytotoxic agents specifically to tumor cells.
  • Cancer Research: Used in studies evaluating targeted therapies and understanding mechanisms of drug resistance.
  • Preclinical Studies: Investigated for efficacy and safety profiles in various cancer models before potential clinical applications .
Introduction to Antibody-Drug Conjugates (ADCs) and mDPR-Val-Cit-PAB-MMAE

Evolution of ADC Design: From Early Concepts to Advanced Linker-Payload Systems

The development of ADCs has progressed through distinct generations, each overcoming limitations of its predecessors:

  • First-Generation ADCs (2000s): Featured simple linkers (e.g., hydrazones or disulfides) with inherent instability in circulation, leading to premature payload release and systemic toxicity. Payloads like doxorubicin had modest potency (IC₅₀ ~10⁻⁷ M), limiting antitumor efficacy [2].

  • Second-Generation Advancements: Introduced highly potent payloads (e.g., auristatins, maytansinoids; IC₅₀ ~10⁻⁹–10⁻¹¹ M) and more stable linkers. The Val-Cit-PAB motif emerged as a gold-standard cleavable linker, leveraging cathepsin B protease overexpression in tumor lysosomes for selective payload release [2] [4].

  • Third-Generation Innovations: Focused on optimizing linker stability and pharmacokinetics. The mDPR (modified dipropylglycine) linker in mDPR-Val-Cit-PAB-MMAE incorporates a hydrophilic dipeptide spacer that enhances solubility and reduces aggregation. This design minimizes off-target toxicity while maintaining efficient lysosomal processing—addressing key challenges in ADC development [1] [7].

Table 1: Evolution of ADC Linker-Payload Systems

GenerationLinker TypePayloadKey ImprovementsLimitations
FirstHydrazone/DisulfideDoxorubicinBasic targeting conceptLow stability; low potency
SecondVal-Cit-PABMMAE/DM1High potency; protease-specific cleavageModest solubility; aggregation risk
ThirdmDPR-Val-Cit-PABMMAEEnhanced solubility; reduced aggregationSynthetic complexity

Role of mDPR-Val-Cit-PAB-MMAE in Targeted Cancer Therapy

mDPR-Val-Cit-PAB-MMAE functions through a multi-step mechanism to deliver cytotoxic payloads with precision:

  • Antibody-Mediated Targeting: The conjugate’s antibody component binds to tumor-specific antigens (e.g., HER2, CD30) on cancer cell surfaces, triggering receptor internalization [2] [4].

  • Lysosomal Processing: Internalized ADCs traffic to lysosomes, where cathepsin B cleaves the Val-Cit dipeptide bond. The self-immolative PAB spacer then releases the active payload, MMAE [2] [7].

  • Cytotoxic Payload Activation: MMAE disrupts microtubule assembly, arresting cell division and inducing apoptosis at sub-nanomolar concentrations (IC₅₀: 10⁻¹¹–10⁻¹² M). Its potency is ~100–1,000-fold higher than conventional chemotherapeutics, enabling efficacy even with low antigen expression [1] [8].

Compared to earlier linkers, the mDPR modification significantly enhances plasma stability and solubility, reducing nonspecific payload release. This translates to improved therapeutic indices in preclinical models—a critical step toward clinical viability [3] [7].

Table 2: Key ADC Components and Functions in mDPR-Val-Cit-PAB-MMAE

ComponentRoleKey Features
AntibodyTumor targetingHigh-affinity binding to tumor-specific antigens (e.g., HER2, PSMA)
mDPR LinkerSolubility/stability enhancerHydrophilic dipeptide; reduces aggregation
Val-Cit DipeptideProtease cleavage siteCathepsin B substrate; tumor-specific activation
PAB SpacerSelf-immolative release moduleSpontaneous decomposition after cleavage, releasing MMAE
MMAE PayloadCytotoxic agentTubulin inhibitor; IC₅₀ 0.01–0.1 nM; induces apoptotic cell death

Key Components: Antibody, Linker (mDPR-Val-Cit-PAB), and Payload (MMAE)

Antibody Component

The immunoglobulin backbone (typically IgG1) provides high-affinity antigen binding (Kd: 10⁻⁹–10⁻¹¹ M) and determines tumor targeting specificity. Engineered Fc regions enhance pharmacokinetics (half-life: 10–21 days) and engage immune effector functions, though the primary role here is payload delivery [2] [8].

Linker Architecture: mDPR-Val-Cit-PAB

  • mDPR (Modified Dipropylglycine): A hydrophilic spacer that improves water solubility and reduces conjugate aggregation. This modification addresses challenges with earlier hydrophobic linkers that compromised ADC stability [3] [7].
  • Val-Cit Dipeptide: A substrate for cathepsin B, overexpressed in tumor lysosomes. Cleavage occurs between citrulline and PAB, enabling tumor-specific payload activation [2] [4].
  • PAB (p-Aminobenzylcarbamate): A self-immolative spacer that undergoes 1,6-elimination post-cleavage, releasing unmodified MMAE. This ensures the payload retains full cytotoxic activity [7] [8].

Payload: Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analog of dolastatin 10, a potent tubulin-binding agent. Its mechanism involves:

  • Inhibition of tubulin polymerization at nanomolar concentrations (IC₅₀: 1.2–4.7 nM)
  • Disruption of mitotic spindle assembly
  • Induction of caspase-dependent apoptosisMMAE’s structure includes:
  • Depsipeptide backbone mimicking natural peptides
  • C-terminal methyl ester critical for activity
  • Primary amine for linker conjugation (retained in mDPR linker conjugation) [1] [8]

Table 3: Structural and Biochemical Properties of mDPR-Val-Cit-PAB-MMAE

PropertyValue/DescriptionSignificance
CAS Number1491152-26-1 (base); 2185872-76-6 (TFA salt)Unique identifier for chemical sourcing
Molecular FormulaC₆₅H₁₀₀N₁₂O₁₅ (base); C₆₇H₁₀₁F₃N₁₂O₁₇ (TFA salt)Confirms chemical composition
Molecular Weight1289.56 g/mol (base); 1403.58 g/mol (TFA salt)Critical for stoichiometric conjugation
Payload : Linker Ratio1:1Ensures uniform drug-antibody ratio (DAR) in final ADC
Solubility≥100 mg/mL in DMSOFacilitates handling and conjugation chemistry
Storage Stability-20°C (desiccated); 36 months lyophilizedMaintains reagent integrity for ADC synthesis

Properties

Product Name

mDPR-Val-Cit-PAB-MMAE

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C65H100N12O15

Molecular Weight

1289.6 g/mol

InChI

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1

InChI Key

QJDGTZXZKQAVTL-IIMIZLLVSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.